molecular formula C13H18O B14853096 2-(Cyclopropylmethyl)-5-isopropylphenol

2-(Cyclopropylmethyl)-5-isopropylphenol

Cat. No.: B14853096
M. Wt: 190.28 g/mol
InChI Key: NIVVQGWOMKMNTG-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethyl)-5-(propan-2-yl)phenol is an organic compound characterized by the presence of a cyclopropylmethyl group and a propan-2-yl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopropylmethyl)-5-(propan-2-yl)phenol typically involves the alkylation of a phenol derivative with cyclopropylmethyl and propan-2-yl groups. One common method includes the use of Friedel-Crafts alkylation, where a phenol is reacted with cyclopropylmethyl chloride and propan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the production of 2-(cyclopropylmethyl)-5-(propan-2-yl)phenol may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethyl)-5-(propan-2-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the phenol ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Alcohols and hydrocarbons.

    Substitution: Halogenated or nitrated phenolic derivatives.

Scientific Research Applications

2-(Cyclopropylmethyl)-5-(propan-2-yl)phenol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(cyclopropylmethyl)-5-(propan-2-yl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The cyclopropylmethyl and propan-2-yl groups may contribute to the compound’s overall hydrophobicity and ability to penetrate cell membranes, enhancing its bioavailability and efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclopropylmethyl)-4-(propan-2-yl)phenol
  • 2-(Cyclopropylmethyl)-6-(propan-2-yl)phenol
  • 2-(Cyclopropylmethyl)-5-(tert-butyl)phenol

Uniqueness

2-(Cyclopropylmethyl)-5-(propan-2-yl)phenol is unique due to the specific positioning of the cyclopropylmethyl and propan-2-yl groups on the phenol ring. This unique arrangement can influence the compound’s reactivity, stability, and interaction with biological targets, distinguishing it from other similar compounds.

Properties

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

2-(cyclopropylmethyl)-5-propan-2-ylphenol

InChI

InChI=1S/C13H18O/c1-9(2)11-5-6-12(13(14)8-11)7-10-3-4-10/h5-6,8-10,14H,3-4,7H2,1-2H3

InChI Key

NIVVQGWOMKMNTG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1)CC2CC2)O

Origin of Product

United States

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